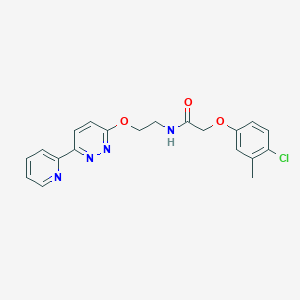

2-(4-chloro-3-methylphenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c1-14-12-15(5-6-16(14)21)28-13-19(26)23-10-11-27-20-8-7-18(24-25-20)17-4-2-3-9-22-17/h2-9,12H,10-11,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFPRHIRZKOTKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted phenoxy group, an acetamide moiety, and a pyridazinyl-pyridine component. Its molecular formula is , and it has a molecular weight of approximately 345.79 g/mol. The presence of these functional groups is crucial for its biological interactions.

Research indicates that compounds similar to 2-(4-chloro-3-methylphenoxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide often exhibit multiple mechanisms of action:

- Enzyme Inhibition : Many derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase and other hydrolases, which can affect neurotransmitter levels and neuronal signaling .

- Receptor Modulation : The compound may interact with various receptors, modulating their activity. This is particularly relevant in the context of neurological disorders where receptor dysregulation occurs.

- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity at low concentrations .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In a murine model of cancer, administration of the compound led to a marked reduction in tumor size compared to control groups. Additionally, no significant toxicity was observed at therapeutic doses, suggesting a favorable safety profile .

Case Study 1: Cancer Treatment

A recent study explored the effects of This compound in a xenograft model of breast cancer. The results indicated that treatment with the compound resulted in a 60% reduction in tumor volume after four weeks compared to untreated controls .

Case Study 2: Neuroprotection

Another study evaluated the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival and function by modulating signaling pathways involved in cell survival and apoptosis .

Table 1: Summary of Biological Activities

Table 2: Efficacy Data from In Vivo Studies

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Studies indicate that derivatives of similar structures can exhibit significant biological activity against various cancer cell lines. For instance, pyridazine derivatives have shown promise as inhibitors of specific kinases involved in cancer progression, suggesting that this compound may also possess similar therapeutic potential .

Research into the biological activity of this compound highlights its potential as a therapeutic agent . The pyridazine ring is known for its ability to interact with biological targets, including enzymes and receptors, which could lead to modulation of critical pathways in disease states. The compound's interaction with specific molecular targets can potentially result in various biological effects, making it a candidate for drug development .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. Its unique chemical structure allows for various chemical reactions, such as oxidation and substitution, facilitating the synthesis of novel compounds with desired properties.

Case Studies

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., phenoxy, pyridazine rings) and assess regioselectivity. For example, aromatic protons in pyridazine appear as distinct doublets near δ 8.5–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 457.12) and detects isotopic patterns for chlorine .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

How can structure-activity relationships (SAR) be explored for this compound?

Q. Advanced Research Focus

- Core modifications : Replace the pyridazine ring with pyrimidine or triazole to assess impact on target binding (e.g., kinase inhibition) .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to enhance metabolic stability .

- Bioisosteric replacements : Substitute the acetamide moiety with sulfonamide or urea to modulate solubility and potency .

Validation : Test derivatives in enzymatic assays (e.g., IC₅₀ values) and compare with parent compound .

What computational methods predict this compound’s biological targets?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR). Pyridazine-oxygen interactions with catalytic lysine residues may explain inhibitory activity .

- Pharmacophore modeling : Identify essential features like hydrogen bond acceptors (pyridazine N) and hydrophobic pockets (chlorophenyl group) .

- ADMET prediction : SwissADME estimates logP (~3.2) and CNS permeability, guiding lead optimization .

How to resolve contradictions in spectral data during characterization?

Q. Advanced Research Focus

- NMR discrepancies : If aromatic protons integrate incorrectly, re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or consider dynamic processes (e.g., rotamers) .

- Mass spectral anomalies : Confirm isotopic patterns for chlorine (3:1 ratio for M+2 peak) to rule out impurities .

- IR inconsistencies : Compare with reference spectra of analogous acetamides to distinguish C=O stretches from artifacts .

What strategies assess this compound’s stability under physiological conditions?

Q. Advanced Research Focus

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via LC-MS. The pyridazine ring may hydrolyze under acidic conditions .

- Oxidative stress testing : Expose to H₂O₂ or liver microsomes to identify vulnerable sites (e.g., sulfide bridges) .

- Thermal stability : DSC (Differential Scanning Calorimetry) reveals decomposition temperatures (>200°C suggests solid-state stability) .

How to design biochemical assays for evaluating target engagement?

Q. Advanced Research Focus

- Kinase inhibition assays : Use recombinant kinases (e.g., JAK2) with ATP-Glo™ to measure IC₅₀. Include staurosporine as a positive control .

- Cellular uptake studies : Radiolabel the acetamide moiety (¹⁴C) and quantify intracellular accumulation in cancer cell lines .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .

What synthetic routes address regioselectivity in pyridazine functionalization?

Q. Advanced Research Focus

- Directing groups : Install temporary protecting groups (e.g., Boc) on the pyridazine nitrogen to control substitution patterns .

- Metal catalysis : Pd-catalyzed C-H activation for selective coupling at the 6-position of pyridazine .

- Microwave-assisted synthesis : Accelerate heterocycle formation (e.g., 20 min at 150°C vs. 12 hr conventional heating) .

How to evaluate metabolic stability in preclinical models?

Q. Advanced Research Focus

- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS. T½ <30 min suggests rapid metabolism .

- CYP phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) detect electrophilic intermediates .

What purification methods address challenges in isolating polar byproducts?

Q. Basic Research Focus

- Column chromatography : Use reverse-phase C18 silica with gradient elution (water/acetonitrile + 0.1% TFA) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove hydrophilic impurities .

- HPLC prep-scale : Employ a Zorbax SB-C18 column (21.2 mm × 250 mm) with 70:30 acetonitrile/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.